molecular formula C17H18N2O3S B2698622 N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide CAS No. 921535-92-4

N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide

Cat. No.: B2698622
CAS No.: 921535-92-4
M. Wt: 330.4
InChI Key: BPWPHWVCLHFYLT-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide is a synthetic organic compound featuring an oxindole core linked to a 3-methylbenzenesulfonamide group. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development and study of novel bioactive molecules. Compounds based on the 2-oxoindoline (isatin) scaffold are widely investigated for their diverse biological activities. The specific structural elements present in this molecule—a sulfonamide group and a 1-ethyl-2-oxoindoline moiety—are common pharmacophores found in molecules with various pharmacological properties. Research into structurally similar compounds indicates potential application as key intermediates in organic synthesis, especially in the construction of complex alkaloid-like structures . For instance, related sulfonamide-functionalized oxindoles have been utilized in sophisticated synthetic routes toward natural products and in the exploration of new chemical space for drug discovery . This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-19-16-8-7-14(10-13(16)11-17(19)20)18-23(21,22)15-6-4-5-12(2)9-15/h4-10,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWPHWVCLHFYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the indolinone derivative with a sulfonyl chloride, such as 3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzenesulfonamide moiety can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide Derivatives

describes seven N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide derivatives, which share the sulfonamide functional group but differ in core structure and substituents . Key comparisons include:

Table 1. Physicochemical Properties of Sulfonamide Derivatives

Compound Name Core Structure Sulfonamide Substituent Melting Point (°C) Yield (%) Rf Value
N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide Indolinone 3-methyl Not reported Not reported Not reported
N-(4-(benzothiazole-2-yl)phenyl)-3-methylbenzenesulfonamide (Compound 12) Benzothiazole-phenyl 3-methyl 184–186 62 0.78
N-(4-(benzothiazole-2-yl)phenyl)-3-bromobenzenesulfonamide (Compound 10) Benzothiazole-phenyl 3-bromo 211–214 48 0.74
  • The indolinone’s 1-ethyl group may increase lipophilicity, affecting membrane permeability .
  • Substituent Effects : The 3-methyl substituent on the benzenesulfonamide (Compound 12) correlates with a lower melting point (184–186°C) versus brominated analogs (e.g., Compound 10: 211–214°C), suggesting electron-withdrawing groups increase crystal lattice stability .
2-Oxoindolin Derivatives

highlights oxoindolin-based acetamides, such as (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide . These compounds share the 2-oxoindolin core but differ in substituents and linkage:

Key Differences :

  • Linkage Type: The target compound’s sulfonamide group (-SO₂NH-) contrasts with the acetamide (-NHCO-) in derivatives.
  • Substituent Effects : The fluoroisoxazolyl and methylisoxazolyl groups in compounds introduce heterocyclic motifs that may enhance hydrogen bonding or metabolic stability compared to the target’s 3-methylbenzenesulfonamide.
Spectroscopic Characterization

Infrared (IR) spectra of compounds confirm sulfonamide (-SO₂NH) and aromatic (C=N, C-N) bonds . The target compound would likely exhibit similar IR peaks, with additional signals from the ethyl group (C-H stretching ~2970 cm⁻¹) and indolinone carbonyl (C=O ~1680 cm⁻¹).

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility
  • ’s radar plot methodology for physicochemical profiling could be applied to evaluate the target compound’s drug-likeness, comparing parameters like molecular weight, logP, and hydrogen-bond donors .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an indolinone moiety and a benzenesulfonamide group. Its molecular formula is C16H18N2O3S, with a molecular weight of 330.4 g/mol. The presence of the indolinone structure is crucial for its biological activity, while the sulfonamide group enhances its chemical properties, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies have shown:

  • Cell Lines Tested :
    • HCT-116 (colon cancer)
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

These studies suggest that the compound induces apoptosis and inhibits cell proliferation, as evidenced by biochemical markers such as DNA fragmentation and changes in mitochondrial membrane potential.

Antimicrobial Activity

Compounds containing sulfonamide groups have been widely studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies indicate:

Bacterial StrainInhibition Zone (mm)Reference Drug
Bacillus subtilis3.5Amoxicillin
Klebsiella pneumoniae2.4Amoxicillin
Pseudomonas aeruginosa2.0Amoxicillin

These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Interaction studies suggest that it may inhibit specific enzymes or receptors involved in disease processes, potentially leading to therapeutic effects against both cancer and microbial infections .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in both in vitro and in vivo models:

  • In Vitro Studies : Demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating effective concentrations for therapeutic action.
  • In Vivo Models : Animal studies are needed to confirm the therapeutic potential and safety profile of this compound.

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with the functionalization of the indolinone core followed by sulfonamide coupling. Key steps include:

  • Sulfonylation : Reacting 5-amino-1-ethyl-2-oxoindoline with 3-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates. Final product purity is confirmed via HPLC (>95%) .
  • Characterization : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) are essential to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the indolinone and sulfonamide moieties. Key signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 7.3–8.1 ppm (aromatic protons) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL (single-crystal data, Mo Kα radiation). Refinement parameters: R₁ < 0.05, wR₂ < 0.12 .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (e.g., m/z 385.1243 calculated for C₁₈H₂₀N₂O₃S) .

Advanced Research Questions

Q. How can researchers reconcile contradictions between spectroscopic data and crystallographic results?

Methodological Answer: Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects (solution vs. solid state). Mitigation strategies:

  • Density Functional Theory (DFT) : Optimize geometry using Gaussian 16 (B3LYP/6-31G**) and compare with experimental data .
  • Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence temperatures for rotamers) .
  • SHELXL Refinement : Use TWIN and HKLF5 commands to model disorder or twinning in crystallographic data .

Q. What strategies optimize structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the indolinone 5-position to assess steric/electronic effects .
  • Enzyme Assays : Test inhibition of bacterial dihydrofolate synthase (IC₅₀ via UV-Vis kinetics) .
  • Computational Docking : Use AutoDock Vina to predict binding modes in enzyme active sites (PDB: 1AJ7) .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Mutagenesis : Engineer enzyme mutants (e.g., E. coli DHFR) to identify critical residues for binding .

Q. What computational approaches predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to calculate logP, CYP450 inhibition, and bioavailability .
  • Molecular Dynamics (MD) : Simulate liver microsomal metabolism (GROMACS, 100 ns trajectory) to identify vulnerable sites .

Key Notes for Experimental Design

  • Control Experiments : Include positive controls (e.g., trimethoprim for DHFR inhibition) and vehicle controls (DMSO <0.1%) .
  • Data Reproducibility : Triplicate runs for bioassays; report mean ± SEM .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds .

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